molecular formula C24H25N7O B3325501 Cirtuvivint CAS No. 2143917-62-6

Cirtuvivint

Katalognummer B3325501
CAS-Nummer: 2143917-62-6
Molekulargewicht: 427.5 g/mol
InChI-Schlüssel: BQWWOBKMDWACGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cirtuvivint, also known as SM08502, is a potent and orally active CDC-like kinase (CLK) inhibitor . It is a first-in-class CDC-like kinase (CLK) inhibitor . The Pan-Clk/Dyrk Inhibitor Cirtuvivint (SM08502) has been used in experiments to expose the mechanistic underpinnings of alternative splicing as a therapeutic vulnerability in heme malignancies .


Physical And Chemical Properties Analysis

Cirtuvivint has a molecular formula of C24H25N7O and a molecular weight of 427.50 . The compound is stable if stored as directed and should be protected from light and heat .

Wissenschaftliche Forschungsanwendungen

Carbon Ion Radiotherapy (CIRT) in Cancer Treatment

Cirtuvivint's applications in scientific research are primarily found in the field of cancer treatment, particularly through Carbon Ion Radiotherapy (CIRT). CIRT has been explored as a highly advanced medical technology, particularly for intractable cancers. Studies have demonstrated its effectiveness in treating various types of cancer, including bone and soft-tissue sarcomas, cancers in the head, neck, lung, liver, prostate, and postoperative pelvic recurrence of rectal cancer. It's highlighted for its superior depth dose distribution and less repairable radiobiological effects, which contribute to its efficacy in cancer treatment (Kamada, 2012).

Disruption of Alternative Splicing in Tumor Cells

Cirtuvivint, identified as SM08502, is a first-in-class small molecule inhibitor of CLK/DYRK kinases, which are involved in pre-mRNA splicing. Dysregulated alternative splicing is commonly associated with human malignancies. Cirtuvivint has shown broad anti-tumor activity in preclinical models, significantly affecting exon skipping events and being tumor type-specific. This indicates its potential for therapeutic application in diverse cancer types, particularly those resistant to traditional treatments (McMillan et al., 2022).

Improvements in Cancer Radiotherapy Technology

The advancement of technologies in cancer radiotherapy, including the development of new-generation beam delivery facilities, such as 3D scanning with a pencil beam and compact rotating gantry, has been a significant focus of research. These developments aim to increase the precision and effectiveness of treatments like CIRT, potentially increasing their applications and benefits in various cancer treatments (Kanematsu et al., 2019).

Clinical Trials and Research Limitations

There are ongoing clinical trials and studies that assess the effectiveness and safety of CIRT for various oncological indications. However, the current evidence is insufficient to claim superiority or inferiority of CIRT compared to standard irradiation for many cancer types. This underscores the experimental nature of CIRT and highlights the need for more high-quality clinical research to establish its long-term effectiveness and safety (Goetz et al., 2019).

Wirkmechanismus

Cirtuvivint’s primary mechanism of action involves the inhibition of CLK and DYRK kinases . This inhibition has the potential to attenuate the expression of genes critical to growth, survival, and drug resistance through disruption of alternative pre-mRNA splicing . It has been recognized as an integration hub for signal transduction-dependent modulation of alternative pre-mRNA splice junction selection through direct phosphorylation of the serine/arginine-rich splicing factor (SRSF) splice junction enhancer-binding proteins .

Safety and Hazards

Cirtuvivint is described as toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . In case of accidental exposure, it is recommended to flush the affected area with copious amounts of water and seek medical attention . It is also recommended to handle Cirtuvivint with full personal protective equipment and avoid inhalation, contact with skin, eyes, and clothing .

Zukünftige Richtungen

Cirtuvivint is currently progressing through two Phase 1 trials as a drug candidate for the treatment of advanced solid tumors . In addition, Biosplice is developing next-generation, highly-selective drug candidates within its CLK/DYRK target class for a broader array of cancers, including liquid tumors .

Eigenschaften

IUPAC Name

2-(4-methylpiperazin-1-yl)-N-[6-(1-methylpyrazol-4-yl)isoquinolin-3-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O/c1-29-7-9-31(10-8-29)23-13-18(5-6-25-23)24(32)28-22-12-20-11-17(3-4-19(20)14-26-22)21-15-27-30(2)16-21/h3-6,11-16H,7-10H2,1-2H3,(H,26,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWWOBKMDWACGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=CC(=C2)C(=O)NC3=NC=C4C=CC(=CC4=C3)C5=CN(N=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cirtuvivint

CAS RN

2143917-62-6
Record name Cirtuvivint [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2143917626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cirtuvivint
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17269
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CIRTUVIVINT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T1PY32ZPH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cirtuvivint
Reactant of Route 2
Reactant of Route 2
Cirtuvivint
Reactant of Route 3
Reactant of Route 3
Cirtuvivint
Reactant of Route 4
Reactant of Route 4
Cirtuvivint
Reactant of Route 5
Reactant of Route 5
Cirtuvivint
Reactant of Route 6
Cirtuvivint

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.